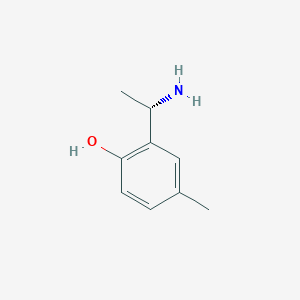

(S)-2-(1-Aminoethyl)-4-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |

InChI Key |

WZNMCVYFCNZJBV-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](C)N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)N |

Origin of Product |

United States |

Contextualization Within Chiral Aminoalcohol and Phenolic Compound Classes

(S)-2-(1-Aminoethyl)-4-methylphenol, with the chemical formula C9H13NO, belongs to two prominent families of organic molecules: chiral aminoalcohols and phenolic compounds. bldpharm.com This dual classification is central to its chemical reactivity and potential applications.

Chiral Aminoalcohols: This class of compounds is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon framework that contains at least one stereocenter. nih.govacs.org In the case of (S)-2-(1-Aminoethyl)-4-methylphenol, the stereocenter is located at the carbon atom of the ethyl group to which the amine is attached, leading to its specific (S)-configuration. Chiral aminoalcohols are highly valued in organic synthesis, frequently serving as key intermediates in the production of pharmaceuticals and as chiral ligands or catalysts in asymmetric reactions. nih.govacs.org

Phenolic Compounds: These are characterized by a hydroxyl group directly bonded to an aromatic ring. researchgate.net The phenolic moiety in (S)-2-(1-Aminoethyl)-4-methylphenol imparts specific properties such as acidity and the potential for the hydroxyl group to act as a hydrogen-bond donor. researchgate.net Phenolic compounds are ubiquitous in nature and are known for a wide range of biological activities and applications in materials science. researchgate.netnih.gov The presence of the methyl group at the para-position of the phenol (B47542) ring further influences its electronic properties and steric environment.

The combination of these two functional groups on a single, defined stereochemical scaffold makes (S)-2-(1-Aminoethyl)-4-methylphenol a bifunctional molecule with a unique profile of reactivity and potential for molecular recognition.

Significance of Enantiopurity in Advanced Organic Synthesis and Precursor Chemistry

The concept of enantiopurity, or the presence of a single enantiomer of a chiral compound, is of paramount importance in modern organic chemistry, particularly in the synthesis of biologically active molecules. For a compound like (S)-2-(1-Aminoethyl)-4-methylphenol, its (S)-configuration is not a trivial detail but a defining feature that governs its interactions with other chiral molecules, including biological targets like enzymes and receptors.

In advanced organic synthesis, enantiomerically pure compounds are crucial as building blocks, or "chiral precursors," for the construction of complex molecules. The use of a single enantiomer ensures that the subsequent synthetic steps proceed with stereochemical control, ultimately leading to a final product with the desired three-dimensional structure. This is particularly critical in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even harmful.

Furthermore, chiral aminoalcohols are extensively used as ligands that coordinate to metal centers to create chiral catalysts. nih.gov These catalysts are then employed in asymmetric synthesis to produce an excess of one enantiomer of a desired product. The enantiopurity of the ligand, such as (S)-2-(1-Aminoethyl)-4-methylphenol, is directly translated into the enantioselectivity of the catalytic reaction. Therefore, access to enantiomerically pure forms of this compound is a prerequisite for its application in asymmetric catalysis. The synthesis of such enantiopure aminoalcohols often involves methods like asymmetric reduction of the corresponding ketone precursor using chiral catalysts or enzymes.

Overview of Key Research Trajectories and Academic Relevance

Asymmetric Synthesis Approaches

The asymmetric synthesis of (S)-2-(1-Aminoethyl)-4-methylphenol is centered on the creation of the stereogenic center at the carbon atom bearing the amino group. This is achieved through several key strategies that ensure high enantiomeric purity.

Biocatalytic Transformations for Chiral Aminoethylphenol Scaffolds

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral amines. diva-portal.orgnih.gov These methods utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze reactions with high stereoselectivity under mild conditions. diva-portal.orgnih.gov

One of the most effective biocatalytic methods for synthesizing chiral amines is the asymmetric amination of a prochiral ketone precursor using ω-transaminases (ω-TAs). nih.govmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.comresearchgate.net For the synthesis of (S)-2-(1-Aminoethyl)-4-methylphenol, the corresponding ketone precursor is 2-acetyl-4-methylphenol.

The reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme first reacts with an amine donor (like L-alanine or isopropylamine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.com The PMP then transfers the amino group to the ketone substrate, regenerating the PLP-bound enzyme and producing the chiral amine. mdpi.com The high enantioselectivity of ω-TAs makes them ideal for producing enantiopure amines. diva-portal.org

Recent research has focused on engineering ω-transaminases to improve their substrate scope, activity, and stability, particularly for bulky substrates. nih.gov For instance, engineered (S)-ω-TAs have been successfully used to synthesize the structural analog (R)-4-(1-Aminoethyl)phenol, achieving high enantiomeric excess (>99% ee) and conversion (95%) by mutating key residues to better accommodate the hydroxyacetophenone substrate. Similar strategies are applicable to the synthesis of (S)-2-(1-Aminoethyl)-4-methylphenol. The efficiency of the reaction is often enhanced by implementing systems to remove the ketone byproduct (e.g., pyruvate (B1213749) when using alanine (B10760859) as the amine donor), which can shift the reaction equilibrium toward product formation. researchgate.net

Table 1: ω-Transaminase Performance in Asymmetric Amination of Analogous Ketones

| Enzyme Variant | Amine Donor | Substrate | pH | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|---|

| Wild-Type ω-TA | Isopropylamine | 2-hydroxyacetophenone | 8.5 | 80% | 70% | |

| Engineered ω-TA (W58F/L259V) | Alanine | 2-hydroxyacetophenone | 9.5 | >99% | 95% |

This table presents data for analogous reactions to illustrate the potential of the methodology.

Enzymatic reduction offers another key strategy for establishing the stereochemistry of (S)-2-(1-Aminoethyl)-4-methylphenol. This can be achieved through two primary routes: the asymmetric reduction of the ketone precursor (2-acetyl-4-methylphenol) to a chiral alcohol, which is then converted to the amine, or the direct asymmetric reductive amination of the ketone.

In the first approach, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are used to reduce the carbonyl group of 2-acetyl-4-methylphenol to the corresponding (S)-1-(2-hydroxy-5-methylphenyl)ethanol with high enantioselectivity. mdpi.com This stereoselective reduction is often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) to recycle the NADPH or NADH required for the reaction. mdpi.com The resulting chiral alcohol can then be converted to the target amine via chemical methods, such as a Mitsunobu reaction with an azide (B81097) source followed by reduction, or by activation of the hydroxyl group (e.g., as a tosylate or mesylate) and subsequent displacement with an amine or ammonia (B1221849).

The second, more direct pathway involves imine reductases (IREDs) or reductive aminases (RedAms). acs.org In this one-pot cascade, the ketone reacts with an amine source (such as ammonia or an alkylamine) to form an intermediate imine in situ. An IRED or RedAm then stereoselectively reduces the C=N double bond to yield the chiral amine. acs.org This approach is highly efficient as it combines two reaction steps into one, often with excellent stereocontrol. acs.org

Table 2: Examples of Enzymatic Reduction for Chiral Intermediate Synthesis

| Enzyme Type | Substrate | Product Type | Diastereomeric/Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | Ketoester | (R)-Hydroxy ester | >99.5% ee | mdpi.com |

| Hansenula polymorpha (whole cell) | N-benzoyl-keto-ester | (2R,3S)-Isoserine ester | >94% ee | mdpi.com |

This table showcases the effectiveness of enzymatic reduction in producing chiral molecules.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgthieme-connect.com After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The SAMP/RAMP hydrazone method, developed by Corey and Enders, is a versatile strategy for the asymmetric synthesis of chiral compounds. wikipedia.org (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are chiral auxiliaries derived from amino acids. wikipedia.orgwikipedia.org

For the synthesis of α-chiral primary amines like (S)-2-(1-Aminoethyl)-4-methylphenol, a key strategy involves the diastereoselective reduction of a hydrazone derived from the ketone precursor, 2-acetyl-4-methylphenol. The synthesis sequence is as follows:

Hydrazone Formation: The ketone is condensed with the SAMP auxiliary to form the corresponding chiral hydrazone. wikipedia.org

Diastereoselective Reduction: The C=N bond of the hydrazone is reduced using a hydride reagent. The steric bulk of the chiral auxiliary directs the hydride attack to one face of the imine bond, leading to the formation of a diastereomerically enriched hydrazine (B178648).

Auxiliary Cleavage: The N-N bond of the resulting hydrazine is cleaved, typically through hydrogenolysis with Raney Nickel or reduction with lithium aluminum hydride, to release the desired (S)-chiral primary amine and the recovered auxiliary. mit.eduresearchgate.net

This method provides an effective, non-enzymatic route to the target compound with high stereocontrol dictated by the well-defined transition state, where the lithium cation is believed to chelate with the methoxy (B1213986) oxygen and the azaenolate nitrogen, enforcing a rigid conformation. nih.gov

Evans oxazolidinones are powerful chiral auxiliaries widely used in asymmetric synthesis, particularly for aldol (B89426), alkylation, and amination reactions. wikipedia.orgthieme-connect.com Synthesizing a chiral primary amine like (S)-2-(1-Aminoethyl)-4-methylphenol using this method typically involves the stereoselective formation of a C-N bond alpha to a carbonyl group.

A general and effective strategy is the asymmetric electrophilic amination of a chiral enolate. The steps are:

Acylation: The chiral oxazolidinone auxiliary is acylated with a carboxylic acid derivative that will become the backbone of the target molecule. For this synthesis, one would use a protected 2-hydroxy-5-methylphenylacetyl chloride.

Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide) to generate a stereodefined (Z)-enolate. wikipedia.org

Electrophilic Amination: The enolate is then reacted with an electrophilic amine source, such as a diazenedicarboxylate (e.g., di-tert-butyl diazenedicarboxylate). The steric hindrance of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thus creating a new stereocenter with high diastereoselectivity. pitt.edu

Cleavage: The resulting product is then processed to cleave the N-N bond of the aminating agent and hydrolyze the oxazolidinone auxiliary, yielding the desired chiral α-amino acid derivative, which can be subsequently decarboxylated to furnish the final amine.

This methodology is highly reliable and provides predictable stereochemical outcomes, making it a cornerstone of modern asymmetric synthesis. researchgate.net

Role of Amino Alcohols as Chiral Inducers

Amino alcohols are pivotal in asymmetric synthesis, where they can act as chiral ligands or auxiliaries to introduce stereoselectivity. conicet.gov.arunr.edu.ar While 1,2-amino alcohols are more commonly employed, 1,3-amino alcohols have also demonstrated considerable utility in a variety of stereoselective transformations. conicet.gov.arunr.edu.ar These transformations include Diels-Alder reactions, aldol reactions, and transition-metal-catalyzed processes. conicet.gov.ar The effectiveness of an amino alcohol as a chiral inducer is dependent on its absolute configuration and the nature of the substituents on the amino group. unr.edu.ar

The synthesis of chiral amino alcohols can be achieved through various methods, including the use of biomass-derived starting materials like levoglucosenone. conicet.gov.arunr.edu.ar This approach offers a cost-effective and sustainable route to these valuable chiral building blocks. conicet.gov.ar

Enantioselective Catalysis in Aminoethylphenol Formation

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules like (S)-2-(1-Aminoethyl)-4-methylphenol, offering efficient routes to enantiomerically pure products. youtube.com This field has seen significant advancements, with both metal-based and organic catalysts being developed for a wide range of asymmetric transformations. nih.govajchem-b.com

Transition metal-catalyzed asymmetric hydrogenation represents a key technology for the synthesis of chiral amines and alcohols. ajchem-b.comrsc.org Metals such as rhodium, ruthenium, iridium, and palladium, when complexed with chiral ligands, can effectively catalyze the hydrogenation of prochiral substrates like imines and ketones with high enantioselectivity. ajchem-b.comacs.org

For the synthesis of compounds like (S)-2-(1-Aminoethyl)-4-methylphenol, the asymmetric hydrogenation of a corresponding ketone precursor is a common strategy. For instance, the enantioselective reduction of 2-acetyl-4-methylphenol using a chiral catalyst, often a rhodium or iridium complex, and hydrogen gas can yield the desired (S)-enantiomer. ajchem-b.com The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantiomeric excess.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

| Ru(II) with chiral diamine ligand | Aromatic ketones | Chiral aromatic alcohols | High | ajchem-b.com |

| Rhodium with (R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | Chiral amino acid derivative | High | ajchem-b.com |

| Chiral spiro iridium catalysts | α-amino ketones | Chiral β-amino alcohols | Up to 99.9% | ajchem-b.com |

| Palladium with chiral ligands | Imines, enamines, olefins | Chiral amines, chiral compounds | High | rsc.org |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. nih.gov This approach utilizes small organic molecules as catalysts, which are often more stable, less toxic, and more readily available than their metal-based counterparts. nih.gov

For the synthesis of chiral amino compounds, organocatalytic methods such as the enantioselective allylation of imines have been developed. beilstein-journals.org Catalysts like chiral Brønsted acids, for example, can activate imines towards nucleophilic attack in a stereocontrolled manner. beilstein-journals.org While direct organocatalytic routes to (S)-2-(1-Aminoethyl)-4-methylphenol are not extensively detailed in the provided context, the principles of organocatalysis are applicable to the stereoselective formation of the aminoethyl side chain. For instance, a chiral phosphoric acid could potentially catalyze the addition of a nucleophile to an imine derived from 4-methylphenol, leading to the desired chiral amine.

Table 2: Examples of Organocatalytic Stereoselective Transformations

| Catalyst Type | Reaction Type | Substrate | Product | Key Feature | Reference |

| Chiral Thiourea (B124793) | Michael Addition | Nitroalkane and imine | β-Nitroamine | Activation of both reactants | nih.gov |

| Chiral Disulfonimide | Hosomi-Sakurai Reaction | N-Fmoc-aldimines | Fmoc-protected homoallylic amines | In situ imine formation | beilstein-journals.org |

| Chiral Squaramide | Nucleophilic Allylation | α-Chloro glycinates | N-Carbamoyl-protected α-allyl amino esters | High enantioselectivity and diastereoselectivity | nih.gov |

| Chiral Brønsted Acid (TRIP) | Aza-Cope Rearrangement | β-Formyl amides | syn-Homoallylic amines | Dynamic kinetic resolution | beilstein-journals.org |

Stereochemical Control and Enantiomeric Excess Validation Methodologies

The determination of the enantiomeric purity of a chiral compound is a critical step in asymmetric synthesis. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for this purpose. researchgate.netgcms.cz

Chiral HPLC is a widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netnih.gov The choice of the CSP is crucial and depends on the structure of the analyte. For amino alcohol compounds, various types of CSPs, including those based on Pirkle-type columns or polysaccharide derivatives, can be effective. nih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier like an alcohol, is optimized to achieve baseline separation of the enantiomers. nih.gov

Table 3: Chiral HPLC in Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Example | Application | Reference |

| (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine bonded to silica (B1680970) gel | Amino acid derivatives, pyrethroid insecticides | Hexane-dichloromethane-ethanol | Enantioseparation | nih.gov |

| Microcrystalline cellulose (B213188) triacetate | General | Not specified | Early development of CSPs | researchgate.net |

| Pirkle-type 1-A column | Amino acid derivatives | Not specified | Comparison of enantioselectivity | nih.gov |

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric analysis of volatile chiral compounds. gcms.cznih.gov Similar to chiral HPLC, it utilizes a chiral stationary phase, often a cyclodextrin (B1172386) derivative, coated on the inside of a capillary column. gcms.cznih.gov For the analysis of amino alcohols like (S)-2-(1-Aminoethyl)-4-methylphenol, derivatization is often necessary to increase the volatility and improve the chromatographic properties of the analyte. sigmaaldrich.com This typically involves esterification of the hydroxyl group and acylation of the amino group. sigmaaldrich.com The separation of the derivatized enantiomers is then achieved on the chiral GC column, allowing for the determination of the enantiomeric excess. nih.gov

Table 4: Chiral GC in Enantiomeric Analysis

| Chiral Stationary Phase | Derivatization | Analyte Type | Key Finding | Reference |

| CP Chirasil-DEX CB (modified β-cyclodextrin) | Acetylation | Chiral alcohols | Good resolution of enantiomeric esters | nih.gov |

| Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin) | Methylation and acetylation | Proline | Elution order reversal with different acetylating agents | sigmaaldrich.com |

| Rt-βDEXsa | None | Terpenes in essential oils | Determination of authenticity of oils | gcms.cz |

Conventional and Advanced Chemical Synthesis Routes

The construction of (S)-2-(1-Aminoethyl)-4-methylphenol can be approached from several distinct starting points, each with its own set of advantages and challenges. These routes primarily involve the formation of the crucial chiral aminoethyl side chain on a phenolic backbone.

Nucleophilic Substitution Reactions Involving Phenolic Precursors

One potential, though less direct, pathway to the target molecule involves nucleophilic substitution reactions on a suitable phenolic precursor. This strategy would theoretically involve the displacement of a leaving group on a pre-functionalized ethyl side chain attached to the 4-methylphenol core. However, direct alkylation of phenols can be challenging due to competing O-alkylation and the need for subsequent steps to introduce the amine functionality stereoselectively. A more plausible approach within this category would involve the reaction of a phenolate (B1203915) with a chiral electrophile already containing the amino group or a precursor.

Reductive Amination Strategies for Amine Introduction

Reductive amination stands out as a highly effective and widely used method for the synthesis of amines, including the target compound. masterorganicchemistry.comthieme-connect.de This strategy typically involves the reaction of a ketone precursor, in this case, 2-acetyl-4-methylphenol, with an ammonia source to form an intermediate imine, which is then reduced to the desired amine. masterorganicchemistry.com

Key to the success of this route for synthesizing the (S)-enantiomer is the use of stereoselective reducing agents or chiral catalysts during the reduction step. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is known to be effective at reducing imines in the presence of ketones. masterorganicchemistry.com The reaction conditions, including pH and the potential use of Lewis acids like Ti(OiPr)₄ to activate the ketone, are crucial for optimizing the yield and stereoselectivity of the reductive amination process. thieme-connect.de

Table 1: Reagents in Reductive Amination

| Reagent Name | Formula | Role in Reaction | Reference |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Reducing Agent | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective Reducing Agent | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reducing Agent | masterorganicchemistry.com |

| Titanium(IV) isopropoxide | Ti(OiPr)₄ | Lewis Acid Catalyst | thieme-connect.de |

Derivatization Pathways from 2-Amino-4-methylphenol

An alternative synthetic approach starts with the readily available 2-amino-4-methylphenol. drugbank.comnih.gov This molecule already possesses the required amino and phenol (B47542) functionalities on the aromatic ring, albeit not as the final aminoethyl side chain. This pathway necessitates the derivatization of the amino group to introduce the ethyl fragment stereoselectively. One conceptual route involves the acylation of the amino group with an appropriate chiral acylating agent, followed by reduction of the resulting amide.

Another possibility is the oxidative condensation of 2-amino-4-methylphenol, which has been shown to produce dihydrophenoxazinone compounds. nih.gov While this specific reaction does not directly yield the target molecule, it highlights the reactivity of the starting material and the potential for forming complex structures. Further manipulation of such products or alternative derivatization strategies would be required to achieve the desired (S)-2-(1-aminoethyl) side chain.

Multi-step Synthetic Sequences and Reaction Condition Optimization

The synthesis of (S)-2-(1-Aminoethyl)-4-methylphenol often requires a multi-step approach to control the regioselectivity and stereochemistry. youtube.comlibretexts.orgyoutube.com A common strategy involves the initial synthesis of a ketone precursor, such as 2-hydroxy-5-methylacetophenone, which can then be subjected to stereoselective reduction or reductive amination.

The optimization of reaction conditions is paramount in these multi-step sequences to maximize yield and purity. This includes careful selection of solvents, temperature, catalysts, and reaction times for each step. For instance, in a reductive amination, the rate of imine formation versus the rate of ketone reduction must be carefully balanced. masterorganicchemistry.com The development of versatile stereoselective routes often allows for late-stage diversification, enabling the synthesis of various analogues. nih.gov The use of solid-supported reagents and scavengers is an emerging paradigm in multi-step synthesis, facilitating purification and automation. researchgate.net

Principles of Green Chemistry in Synthetic Pathway Design

The application of green chemistry principles is increasingly influencing the design of synthetic routes for fine chemicals like (S)-2-(1-Aminoethyl)-4-methylphenol. beilstein-journals.orgnih.gov The goal is to develop more environmentally benign and economically attractive processes. researchgate.net

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org Reductive amination, for example, can be highly atom-economical.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or ethanol, or performing reactions under solvent-free conditions. researchgate.netrsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. This includes the use of metal catalysts for hydrogenations or enzyme-catalyzed reactions for stereoselective transformations. thieme-connect.de

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. beilstein-journals.org

For example, the synthesis of Schiff bases, which are intermediates in some amine syntheses, can sometimes be achieved by simply mixing the reactants without a solvent, representing a significant green advantage. researchgate.net The development of catalytic systems for reductive amination using environmentally benign reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) is another step towards greener synthesis.

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the structure of chemical compounds. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum of (S)-2-(1-Aminoethyl)-4-methylphenol would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:

Aromatic protons on the phenol ring, showing characteristic splitting patterns based on their substitution.

A quartet for the methine (CH) proton of the ethylamino group, coupled to the adjacent methyl protons.

A doublet for the methyl (CH₃) protons of the ethylamino group.

A singlet for the methyl group on the phenol ring.

Broad signals for the hydroxyl (OH) and amino (NH₂) protons, which can exchange with deuterium (B1214612) in D₂O.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. For (S)-2-(1-Aminoethyl)-4-methylphenol, one would expect distinct signals for each of the nine carbon atoms, including the aromatic carbons, the two carbons of the ethyl group, and the methyl carbon on the ring. The chemical shifts would be influenced by the attached functional groups (hydroxyl, amino, and alkyl groups). researchgate.nethoriba.com

No specific ¹H or ¹³C NMR data tables for (S)-2-(1-Aminoethyl)-4-methylphenol were found in the searched resources. rsc.orgrsc.orgmsu.edulibretexts.org

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would display absorption bands characteristic of its functional groups. vscht.czumd.edulibretexts.org Key expected peaks include:

A broad O-H stretching band for the phenolic hydroxyl group.

N-H stretching bands for the primary amine group.

C-H stretching bands for the aromatic and aliphatic parts of the molecule.

C=C stretching bands for the aromatic ring.

C-O and C-N stretching bands.

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, is complementary to FT-IR. horiba.comwallonie.bespectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the carbon backbone would be expected to produce strong signals in a Raman spectrum. rcsb.orgresearchgate.net

Specific FT-IR and Raman peak assignments for (S)-2-(1-Aminoethyl)-4-methylphenol are not available in the reviewed literature. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. libretexts.org The mass spectrum of (S)-2-(1-Aminoethyl)-4-methylphenol would show a molecular ion peak corresponding to its molecular weight. The fragmentation pathway would likely involve the loss of small, stable fragments. A characteristic fragmentation would be the cleavage of the bond between the two carbons of the ethyl group (alpha-cleavage), leading to a stable benzylic cation. libretexts.orgresearchgate.netnih.gov

A detailed mass spectrum and fragmentation analysis for (S)-2-(1-Aminoethyl)-4-methylphenol could not be located. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The phenol ring in (S)-2-(1-Aminoethyl)-4-methylphenol constitutes a chromophore that would absorb UV light. The spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent and the pH, due to the presence of the acidic phenol and basic amino groups. rsc.orgirb.hrnih.govresearchgate.net

No specific UV-Vis absorption spectra for (S)-2-(1-Aminoethyl)-4-methylphenol were found.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. creative-biostructure.compsu.edu For a chiral compound like (S)-2-(1-Aminoethyl)-4-methylphenol, a CD spectrum would provide a unique fingerprint, which would be an exact mirror image of the spectrum of its (R)-enantiomer. This makes CD spectroscopy an excellent tool for determining the enantiomeric purity of a sample. nih.govresearchgate.net The aromatic chromophore in the vicinity of the chiral center would give rise to characteristic CD signals.

No published CD spectra for (S)-2-(1-Aminoethyl)-4-methylphenol were identified in the literature search.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If suitable crystals of (S)-2-(1-Aminoethyl)-4-methylphenol could be grown, this technique would provide exact bond lengths, bond angles, and the absolute configuration of the chiral center. iucr.org The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the packing of the molecules in the solid state. rcsb.orgiucr.orgresearchgate.net

Crystallographic data for (S)-2-(1-Aminoethyl)-4-methylphenol is not present in the searched databases. nih.gov

Conformational Isomerism and Intramolecular Interactions

The three-dimensional arrangement of (S)-2-(1-Aminoethyl)-4-methylphenol is not static; the molecule exists as a dynamic equilibrium of multiple conformations arising from rotation around its single bonds. However, the conformational landscape is significantly influenced by a powerful intramolecular interaction.

Theoretical and spectroscopic studies of structurally related ortho-aminophenols and their derivatives consistently show the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the adjacent amino group (-NH2). researchgate.netresearchgate.net In (S)-2-(1-Aminoethyl)-4-methylphenol, the hydroxyl group acts as a hydrogen bond donor, and the lone pair of electrons on the amino group's nitrogen serves as the acceptor. libretexts.org This interaction leads to the formation of a highly stable, pseudo-six-membered ring.

This intramolecular hydrogen bond is the dominant force in dictating the molecule's preferred shape, severely restricting the rotational freedom around the bond connecting the aminoethyl side chain to the phenyl ring. The most stable conformer is one where this hydrogen bond is maintained. Further conformational preferences are determined by the arrangement of the substituents on the chiral carbon of the ethyl group. To minimize steric hindrance, the methyl group and hydrogen atom on the chiral center will adopt positions that reduce clashes with the plane of the phenyl ring. Computational studies on similar molecules, such as 2-aminophenol, have been used to calculate the optimized geometry and confirm the stabilization afforded by such internal hydrogen bonding. researchgate.net

Table 1: Key Intramolecular Interactions in (S)-2-(1-Aminoethyl)-4-methylphenol

| Interaction Type | Donor Group | Acceptor Group | Resulting Feature | Effect on Conformation |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | Phenolic Hydroxyl (-OH) | Amino (-NH2) | Pseudo-six-membered ring | Major stabilization of the planar conformer; restricted rotation. |

| Steric Repulsion | Ethyl side-chain substituents | Phenyl ring | Defined orientation of the side chain | Governs the fine-tuning of the lowest energy conformation. |

Stereochemical Configuration Assignment and Stability

The designation "(S)" in (S)-2-(1-Aminoethyl)-4-methylphenol specifies the absolute configuration at the single stereocenter—the carbon atom of the ethyl side chain bonded to the phenyl ring, a methyl group, a hydrogen atom, and the amino group. The assignment of this configuration is critical and is achieved through various analytical techniques.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The use of chiral solvating agents (CSAs) can be employed to differentiate between enantiomers. mdpi.com For instance, a study on the thiourea derivative of the opposite enantiomer, (R)-2-(1-aminoethyl)phenol, demonstrated its effectiveness as a CSA for determining the absolute configuration of amino acid derivatives by inducing separate NMR signals for each enantiomer. mdpi.com This principle can be reciprocally applied to determine the configuration of the aminophenol itself.

Other essential methods for validating the stereochemical identity and purity include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique separates the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess.

Polarimetry: This method measures the rotation of plane-polarized light by a solution of the chiral compound. The (S)-enantiomer will rotate light in a specific direction and magnitude, which is a characteristic physical property.

The stereochemical center in (S)-2-(1-Aminoethyl)-4-methylphenol is a saturated (sp³) carbon, which is configurationally stable under normal conditions and not prone to racemization. The stability of the molecule primarily relates to its conformational isomers, with the intramolecularly hydrogen-bonded state being the most energetically favorable.

Table 2: Methods for Stereochemical Analysis

| Technique | Information Provided | Phase | Key Advantage |

|---|---|---|---|

| X-ray Crystallography | Absolute configuration, bond lengths, and angles. | Solid | Definitive 3D structural elucidation. nih.gov |

| NMR with Chiral Solvating Agents | Determination of absolute configuration and enantiomeric purity. | Solution | Powerful for analysis in a non-crystalline state. mdpi.com |

| Chiral HPLC | Enantiomeric separation and purity (enantiomeric excess). | Solution | Quantitative measure of enantiomeric composition. |

| Polarimetry | Optical rotation ([α]). | Solution | Characteristic physical property for a specific enantiomer. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecular systems. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. lupinepublishers.com This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. lupinepublishers.com The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral (torsional) angles.

For (S)-2-(1-Aminoethyl)-4-methylphenol, these calculations would reveal the precise spatial orientation of the methyl, hydroxyl, and aminoethyl groups attached to the phenol (B47542) ring. These theoretical parameters can be validated by comparing them with experimental data from techniques like X-ray diffraction (XRD), if available for the compound or for structurally similar molecules. nih.gov Excellent agreement between calculated and experimental parameters validates the chosen computational method. nih.gov

Below is an illustrative table of the kind of structural parameters that would be obtained from a DFT geometry optimization, based on typical values for similar phenol derivatives.

Table 1: Representative Theoretical Structural Parameters for a Phenol Derivative

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 | Bond Angle | C-C-C (aromatic) | 119 - 121 |

| Bond Length | C-O (hydroxyl) | 1.36 | Bond Angle | C-O-H | 109 |

| Bond Length | C-N (amino) | 1.47 | Bond Angle | C-C-N | 112 |

| Bond Length | C-H (aromatic) | 1.08 | Dihedral Angle | C-C-C-C (ring) | ~0 |

Note: This table is illustrative and shows typical parameter ranges for substituted phenols. Specific values for (S)-2-(1-Aminoethyl)-4-methylphenol would require a dedicated DFT calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. science.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity, kinetic stability, and electronic transitions. science.govdergipark.org.tr A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often associated with enhanced nonlinear optical properties. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors indicate different potential values: red signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. dergipark.org.tr Green and yellow areas represent regions of neutral potential. For (S)-2-(1-Aminoethyl)-4-methylphenol, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydroxyl and amino hydrogen atoms.

Table 2: Illustrative Frontier Orbital Energies for a Phenol Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

Note: These values are representative examples for a substituted phenol and serve to illustrate the output of a DFT calculation.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. mdpi.com These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve the correlation with experimental spectra. nih.gov This allows for a detailed assignment of the peaks observed in experimental FT-IR and Raman spectra. For (S)-2-(1-Aminoethyl)-4-methylphenol, this analysis would help identify the characteristic vibrational modes associated with its O-H, N-H, C-H, C-O, C-N, and aromatic C=C bonds. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Phenol

| Vibrational Mode | Functional Group | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3550 | 3500 - 3700 |

| N-H Stretch | Amino | 3350, 3450 | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 | 3000 - 3100 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1500 | 1450 - 1620 |

Note: This table provides illustrative data. The precise frequencies depend on the specific molecular structure and computational level.

Molecules with specific electronic characteristics, particularly those with significant charge separation and polarizability, can exhibit nonlinear optical (NLO) behavior. mdpi.com NLO materials are crucial for applications in optoelectronics, such as frequency conversion and optical switching. arxiv.org DFT calculations can predict NLO properties by computing the response of a molecule to an external electric field. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). jmcs.org.mx

The first hyperpolarizability (β) is a measure of the second-order NLO response. mdpi.com A large β value is desirable for NLO applications. Molecules possessing both electron-donating groups (like hydroxyl and amino groups) and an extended π-conjugated system can exhibit significant NLO responses due to efficient intramolecular charge transfer. jcsp.org.pk Theoretical calculations can guide the design of new NLO materials by predicting how molecular modifications affect these properties. jmcs.org.mx

Table 4: Example of Calculated NLO Properties for an Organic Molecule

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 3.5 |

| Mean Polarizability | ⟨α⟩ | 150 |

Note: Values are illustrative and highly dependent on the molecular structure and the computational method employed. (a.u. = atomic units).

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. stanford.edu The forces between atoms are calculated using a molecular mechanics force field, which is a set of empirical potential energy functions.

For (S)-2-(1-Aminoethyl)-4-methylphenol, an MD simulation could be used to:

Explore Conformational Space: Identify the most stable and populated conformers of the molecule in different environments (e.g., in a vacuum or in a solvent like water). This is particularly important for flexible molecules with rotatable bonds, such as the aminoethyl side chain.

Analyze Intramolecular Interactions: Study the dynamics of intramolecular hydrogen bonds, for instance, between the hydroxyl and amino groups.

Simulate Solvation: Understand how the molecule interacts with solvent molecules, including the formation of intermolecular hydrogen bonds and the structure of the solvation shell.

Protein-Ligand Binding: If the molecule is a ligand for a biological receptor, MD simulations can be used to study the binding process, the stability of the bound complex, and the key interactions that stabilize the binding pose. nih.gov

Chemical Reactivity and Reaction Mechanisms

Phenolic Reactivity: Oxidation Pathways and Electrophilic Aromatic Substitution

The phenolic component of (S)-2-(1-Aminoethyl)-4-methylphenol is central to its reactivity. The hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. sips.org.inucalgary.ca This activation is a result of the lone pair of electrons on the oxygen atom being delocalized into the benzene (B151609) ring through resonance. quora.com

Electrophilic Aromatic Substitution:

The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the case of (S)-2-(1-Aminoethyl)-4-methylphenol, the para position is occupied by a methyl group, and one ortho position is occupied by the (S)-1-aminoethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position, the remaining unsubstituted ortho position. The high degree of activation conferred by the hydroxyl group means that reactions can often proceed under milder conditions than those required for benzene itself. ucalgary.calibretexts.org However, this high reactivity can sometimes be challenging to control, potentially leading to polysubstitution. sips.org.inucalgary.ca

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid. quora.com

Halogenation: Reaction with halogens, which can be difficult to control due to the high reactivity. libretexts.org

Sulfonation: Reaction with concentrated sulfuric acid. ucalgary.ca

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. ucalgary.ca

The reactivity of the phenol (B47542) ring is significantly influenced by substituents. Electron-donating groups, such as the hydroxyl, methyl, and even the aminoethyl group, enhance the electron density of the ring, facilitating electrophilic substitution. mdpi.com

Oxidation Pathways:

Phenols are readily oxidized, often more so than corresponding alcohols. libretexts.org The oxidation of (S)-2-(1-Aminoethyl)-4-methylphenol can proceed through various pathways, potentially leading to the formation of quinone-type structures. The presence of the electron-donating groups on the ring makes it particularly susceptible to oxidation. For instance, oxidation with strong oxidizing agents like chromic acid can convert phenols into benzoquinones. libretexts.org The reaction proceeds through several steps and can ultimately result in the destruction of the aromatic ring if conditions are harsh enough. sips.org.in

| Reaction | Typical Conditions for Benzene | Typical Conditions for Phenol |

|---|---|---|

| Nitration | Concentrated HNO₃ / H₂SO₄ | Dilute HNO₃ |

| Halogenation | X₂ / FeX₃ (Lewis Acid) | X₂ (in H₂O or CS₂) |

| Sulfonation | Fuming H₂SO₄ | Concentrated H₂SO₄ |

Amine Reactivity: Nucleophilic Behavior and Acid-Base Equilibria

The primary amine group (-NH₂) on the chiral side chain is a key functional group that exhibits both nucleophilic and basic properties. libretexts.org

Nucleophilic Behavior:

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. masterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. Amines readily react with a variety of electrophiles, such as alkyl halides and acid chlorides. libretexts.orgmsu.edu

Alkylation: The reaction with alkyl halides (an SN2 reaction) can introduce alkyl groups onto the nitrogen. However, the initial product, a secondary amine, is also nucleophilic and can react further, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu Using a 2:1 ratio of the amine to the alkylating agent can help consume the HX acid produced as a byproduct. libretexts.org

Acylation: Amines react with acid chlorides or anhydrides to form amides. This reaction is generally more straightforward than alkylation and typically stops after the formation of the amide.

The nucleophilicity of amines generally correlates with their basicity, with less bulky amines being stronger nucleophiles. masterorganicchemistry.com The general trend for amine nucleophilicity is: NH₃ < primary amines < secondary amines. masterorganicchemistry.com

Acid-Base Equilibria:

Like other amines, the amino group of (S)-2-(1-Aminoethyl)-4-methylphenol acts as a Brønsted-Lowry base, accepting a proton (H⁺) to form its conjugate acid, an ammonium ion. The position of this equilibrium is described by the base dissociation constant (Kb) or, more commonly, the pKa of the conjugate acid.

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The basicity of the amine is influenced by the electronic effects of the rest of the molecule. The electron-donating nature of the phenol ring can slightly increase the electron density on the nitrogen, enhancing its basicity compared to a simple alkylamine.

Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of both hydroxyl (-OH) and amino (-NH₂) groups, which are excellent hydrogen bond donors and acceptors, allows for the formation of complex hydrogen bonding networks. youtube.com These interactions can be either within a single molecule (intramolecular) or between different molecules (intermolecular). youtube.comnih.gov

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the amino group of the side chain. This interaction would create a stable six-membered ring structure. Such internal hydrogen bonds significantly influence the molecule's conformation, stability, and physicochemical properties. nih.govmdpi.com This type of bond, specifically an O-H···N bridge, is a well-documented phenomenon in similar ortho-substituted phenolic amines. nih.gov

Intermolecular Hydrogen Bonding:

In addition to intramolecular bonding, the -OH and -NH₂ groups can participate in hydrogen bonds with neighboring molecules. This can lead to the formation of dimers or larger molecular aggregates in the solid state or in concentrated solutions. These intermolecular forces are responsible for physical properties such as higher boiling points and melting points compared to similar molecules lacking these functional groups. The hydrogen bonding can occur in several ways: O-H···O, N-H···N, O-H···N, and N-H···O.

In solution, the molecule can also form hydrogen bonds with solvent molecules. For instance, in protic solvents like water or ethanol, the solvent can act as both a hydrogen bond donor and acceptor. In aprotic but polar solvents like toluene, the π-electrons of the aromatic solvent ring can act as a weak hydrogen bond acceptor, leading to solute-solvent complexes. stanford.edu

| Bond Type | Donor Group | Acceptor Group | Interaction |

|---|---|---|---|

| Intramolecular | Phenolic -OH | Amine -NH₂ | O-H···N |

| Intermolecular | Phenolic -OH | Phenolic -OH (another molecule) | O-H···O |

| Intermolecular | Amine -NH₂ | Amine -NH₂ (another molecule) | N-H···N |

| Intermolecular | Phenolic -OH | Amine -NH₂ (another molecule) | O-H···N |

| Intermolecular | Amine -NH₂ | Phenolic -OH (another molecule) | N-H···O |

Stereoselective Reaction Pathways and Transition State Analysis

The term "(S)" in the compound's name signifies that the chiral center at the first carbon of the ethyl side chain has a specific three-dimensional arrangement. This chirality is crucial in stereoselective reactions, where one stereoisomer is formed preferentially over others. masterorganicchemistry.comslideshare.net

A reaction is stereoselective if it leads to a predominance of one stereoisomer, while a reaction is stereospecific if starting materials differing only in their stereochemistry are converted into stereoisomerically different products. slideshare.netyoutube.com All stereospecific reactions are inherently stereoselective. youtube.com

For (S)-2-(1-Aminoethyl)-4-methylphenol, its chirality can influence reactions in several ways:

Reactions at the chiral center: A reaction at the chiral carbon, such as a nucleophilic substitution, could proceed with either inversion or retention of configuration, depending on the mechanism (e.g., SN2 vs. SN1). youtube.com

Reactions at other sites influenced by the chiral center: The existing stereocenter can direct the approach of a reagent to another part of the molecule, leading to the preferential formation of one diastereomer. This is known as diastereoselectivity. slideshare.net

As a chiral catalyst or ligand: The molecule itself could be used to induce chirality in another reaction.

Transition State Analysis:

The outcome of a stereoselective reaction is determined by the relative energies of the different possible transition states. youtube.com The transition state that is lower in energy will be favored, leading to the major product. For example, in the alkylation of the amine group, the approach of the electrophile could be sterically hindered from one face of the molecule due to the conformation enforced by the bulky phenol group and intramolecular hydrogen bonding. This would lead to two different diastereomeric transition states with different energies, resulting in a stereoselective reaction. The analysis of these transition states, often aided by computational chemistry, is key to understanding and predicting the stereochemical outcome of a reaction. researchgate.net

Photodissociation Dynamics and Excited State Processes

Photodissociation is the process where a molecule breaks down into smaller fragments after absorbing a photon of light. The dynamics of this process for a molecule like (S)-2-(1-Aminoethyl)-4-methylphenol are governed by the nature of its electronic excited states. nih.gov

Upon absorption of UV light, the molecule is promoted from its ground electronic state to an excited state. For aromatic molecules containing heteroatoms, such as phenols and anilines, the relevant excited states are typically ππ* (promotion of an electron from a π bonding orbital to a π* antibonding orbital) and πσ* (promotion of an electron from a π orbital to a σ* antibonding orbital). scispace.com

ππ States:* These states are often bound states, meaning the molecule does not immediately dissociate. From here, it can relax back to the ground state via fluorescence or undergo intersystem crossing to a triplet state.

πσ States:* These states are often repulsive in nature along a specific bond coordinate, such as the O-H or N-H bond. scispace.com If the molecule is excited to or couples with a πσ* state, it can lead to very rapid bond cleavage.

For (S)-2-(1-Aminoethyl)-4-methylphenol, several photodissociation pathways are plausible, analogous to those seen in molecules like thiophenol:

O-H bond fission: Leading to a phenoxyl radical and a hydrogen atom.

C-C bond fission: Cleavage of the bond between the ring and the aminoethyl side chain.

C-N bond fission: Cleavage of the bond within the side chain.

The specific pathway and the energy distribution of the resulting fragments depend on the excitation wavelength and the potential energy surfaces of the excited states involved. nih.govnih.gov Techniques like velocity map ion imaging can be used to study these dynamics, determining the speed and angular distribution of the photofragments, which provides insight into the dissociation mechanism and the symmetry of the excited state. scispace.com Furthermore, excited-state intramolecular proton transfer (ESIPT) from the phenol group to another part of the molecule, such as the amine or the aromatic ring, could be a competing deactivation pathway. researchgate.net

Coordination Chemistry and Ligand Properties

Design Principles for (S)-2-(1-Aminoethyl)-4-methylphenol as a Chiral Ligand

The design of an effective chiral ligand is a crucial aspect of asymmetric catalysis. nih.govacademie-sciences.fr (S)-2-(1-Aminoethyl)-4-methylphenol is structured to act as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms. The key to its success lies in the specific arrangement of its coordinating atoms—the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. This arrangement creates a stable five-membered chelate ring upon complexation with a metal ion. nih.govnih.gov

The chirality of the ligand is centered at the carbon atom of the ethylamino group. This stereogenic center is pivotal for inducing asymmetry in catalytic reactions, as it dictates the spatial orientation of the substituents around the metal center. This, in turn, influences how a substrate molecule can approach the catalytic site, favoring the formation of one enantiomer over the other. The methyl group on the phenol (B47542) ring provides steric bulk, which can further enhance the stereoselectivity of the catalytic process by creating a more defined chiral pocket around the metal ion.

Complexation with Transition Metal Ions (e.g., Cu(II), Re(I), Cd(II), Hg(II))

(S)-2-(1-Aminoethyl)-4-methylphenol readily forms complexes with a variety of transition metal ions. The coordination typically involves the deprotonated phenolic oxygen and the nitrogen atom of the amino group. The resulting complexes can exhibit different geometries depending on the metal ion and the presence of other ligands.

Copper(II): Complexes with Cu(II) are common and have been studied for their potential catalytic activity. researchgate.netnih.gov The geometry around the Cu(II) ion in these complexes is often square planar or distorted square planar. nih.govresearchgate.net

Rhenium(I): While less common, the formation of complexes with Re(I) is plausible, likely leading to octahedral geometries, which are typical for this metal ion in this oxidation state.

Cadmium(II) and Mercury(II): These d¹⁰ metal ions can form complexes with (S)-2-(1-Aminoethyl)-4-methylphenol. researchgate.net The coordination geometry for these ions is often tetrahedral, although other coordination numbers are possible. libretexts.org

The stability of these complexes is enhanced by the chelate effect, where the formation of a ring structure with the metal ion is entropically favored over coordination with monodentate ligands. nih.gov

Ligand Field Theory and Electronic Structure of Metal Complexes

The interaction between the ligand and the metal ion can be described by Ligand Field Theory. The nitrogen and oxygen donor atoms of (S)-2-(1-Aminoethyl)-4-methylphenol create a specific ligand field around the metal ion, which splits the d-orbitals of the metal into different energy levels. The magnitude of this splitting and the resulting electronic structure depend on the geometry of the complex and the nature of the metal ion.

For instance, in an octahedral complex, the d-orbitals split into two sets, t₂g and eg. In a square planar complex, the splitting pattern is more complex. These electronic structures are crucial in determining the magnetic properties and the electronic spectra of the complexes. For example, Cu(II) complexes, with a d⁹ configuration, often exhibit d-d transitions in the visible region of the electromagnetic spectrum, which gives them their characteristic color. libretexts.org

Stereoselective Metal Complex Formation and Chirality Transfer

A key feature of using a chiral ligand like (S)-2-(1-Aminoethyl)-4-methylphenol is the transfer of chirality from the ligand to the metal complex. When the ligand coordinates to a metal ion, it creates a chiral environment around the metal. This means that the complex as a whole becomes chiral.

This chirality transfer is fundamental to asymmetric catalysis. The chiral metal complex can then interact with a prochiral substrate in a way that one of the possible stereoisomeric transition states is favored, leading to the preferential formation of one enantiomeric product. sci-hub.se The degree of stereoselectivity is influenced by the precise geometry of the complex and the interactions between the ligand, the metal, and the substrate.

Applications in Asymmetric Catalysis

The primary application of metal complexes derived from (S)-2-(1-Aminoethyl)-4-methylphenol is in the field of asymmetric catalysis, where they are used to promote chemical reactions that produce a chiral product with high enantiomeric excess. nih.govsigmaaldrich.com

Complexes of (S)-2-(1-Aminoethyl)-4-methylphenol have shown potential in a range of enantioselective transformations. These reactions involve the creation of a new stereocenter in a substrate molecule. Examples of such transformations include:

C-C Bond Forming Reactions: Aldol (B89426) reactions, Michael additions, and other similar reactions where a new carbon-carbon bond is formed can be catalyzed by these complexes. researchgate.net

Reduction and Oxidation Reactions: The chiral metal complex can act as a catalyst for the enantioselective reduction of ketones or the oxidation of sulfides. nih.govmdpi.com

The effectiveness of the catalyst depends on the specific reaction, the substrate, and the reaction conditions. The table below summarizes some potential applications.

| Reaction Type | Metal Ion | Potential Outcome |

| Asymmetric Aldol Reaction | Cu(II) | Enantioselective formation of β-hydroxy ketones |

| Asymmetric Michael Addition | Ni(II) | Enantioselective 1,4-addition to α,β-unsaturated compounds |

| Asymmetric Oxidation | Mn(II) | Enantioselective epoxidation of alkenes |

This table represents potential applications based on the general principles of asymmetric catalysis and may not reflect experimentally verified outcomes for this specific ligand.

The mechanism of a catalytic cycle involving a complex of (S)-2-(1-Aminoethyl)-4-methylphenol typically involves several key steps. rsc.orgnih.gov

Substrate Coordination: The substrate molecule binds to the chiral metal complex. The stereochemistry of this binding is directed by the chiral ligand.

Transformation: The chemical transformation occurs within the coordination sphere of the metal. This could be a nucleophilic attack, an insertion reaction, or a redox process. The chiral environment ensures that this step proceeds stereoselectively.

Product Release: The product molecule detaches from the metal complex, regenerating the catalyst for the next cycle.

The efficiency and stereoselectivity of the catalyst are determined by the relative rates of these steps and the energy differences between the diastereomeric transition states. Understanding these mechanistic details is crucial for the rational design of more effective catalysts. osti.gov

Derivatives and Analogs of S 2 1 Aminoethyl 4 Methylphenol

Schiff Base Derivatives

Schiff bases, formed by the condensation of the primary amino group of (S)-2-(1-Aminoethyl)-4-methylphenol with a carbonyl compound, represent a significant class of its derivatives. uc.pt These compounds, characterized by the presence of an imine or azomethine group (-C=N-), are of great interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. ekb.egsci-hub.se

Synthesis and Structural Characterization

The synthesis of Schiff base derivatives of (S)-2-(1-Aminoethyl)-4-methylphenol is typically achieved through a condensation reaction between the aminoethyl moiety and an appropriate aldehyde or ketone. uc.pt This reaction is often carried out in an alcoholic solvent and can be catalyzed by acid or base. The resulting imine bond is a key structural feature of these derivatives.

For instance, the reaction of (S)-2-(1-Aminoethyl)-4-methylphenol with salicylaldehyde (B1680747) or its derivatives yields tridentate Schiff base ligands. These ligands possess three potential coordination sites: the phenolic oxygen, the imine nitrogen, and another donor atom from the aldehyde precursor. The synthesis of a tridentate Schiff base ligand derived from 2-amino, 4-methyl phenol (B47542) and isatin (B1672199) has been reported. researchgate.net

The structural characterization of these Schiff bases and their metal complexes is accomplished using a combination of analytical techniques. Elemental analysis provides the empirical formula of the compounds. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) are crucial for elucidating the molecular structure. researchgate.netacs.org IR spectroscopy is particularly useful for confirming the formation of the imine bond, which exhibits a characteristic stretching frequency. uokerbala.edu.iq X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, confirming the coordination geometry around the metal center in complexes. ekb.eg

Table 1: Examples of Synthesized Schiff Base Derivatives and Characterization Methods

| Precursors | Resulting Schiff Base Type | Characterization Methods |

| 2-amino, 4-methyl phenol and isatin | Tridentate ligand | IR, Elemental analysis, Electronic spectral data, Molar conductance, ¹H NMR researchgate.net |

| 2,6-diformyl-4-methylphenol and 5-aminouracil (B160950) | BDF5AU | IR, ¹H and ¹³C NMR, UV-Vis-NIR, EPR, Magnetic measurements nih.gov |

| 1,3-phenylene-bis-4-aminoantipyrine and tyramine | 1,3-phenylene-bis-4-aminoantipyrinyl-4-aminoethyl phenol (L) | Elemental analysis, IR, UV-Vis, Molar conductance uokerbala.edu.iq |

| Tris(2-aminoethyl)amine (B1216632) (tren) and 4-(4-pyridinyl)benzaldehyde / 4-(3-pyridinyl)benzaldehyde | Tetradentate tripodal ligands (L1 and L2) | NMR, HR-MS, SEM-EDS, FT-IR, Raman, UV–Vis, X-ray crystallography researchgate.net |

Coordination Chemistry of Schiff Bases

The Schiff base derivatives of (S)-2-(1-Aminoethyl)-4-methylphenol are excellent ligands for a wide range of transition metal ions, forming stable coordination complexes. The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. Depending on the structure of the aldehyde or ketone used in their synthesis, these ligands can be bidentate, tridentate, or tetradentate, leading to the formation of mononuclear or polynuclear metal complexes with diverse geometries.

For example, tridentate Schiff base ligands can coordinate to a metal ion to form complexes with geometries such as square planar or octahedral, depending on the nature of the metal ion and the presence of other co-ligands. The coordination of these ligands to metal ions often enhances their biological activity. researchgate.net

The coordination behavior of a Schiff base derived from 2,6-diformyl-4-methylphenol and 5-aminouracil (BDF5AU) with various metal ions including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Au(III), and Hg(II) has been studied. nih.gov The ligand was found to coordinate in a tridentate manner through the two azomethine nitrogen atoms and the phenolic oxygen atom after deprotonation. nih.gov In some cases, neutral ligand coordination occurs through the phenolic oxygen, one azomethine nitrogen, and a carbonylic oxygen from the uracil (B121893) ring. nih.gov

Spectroscopic and Computational Analysis of Schiff Base Structures

Spectroscopic techniques are indispensable for the detailed structural analysis of Schiff base derivatives and their metal complexes.

Infrared (IR) Spectroscopy: Provides evidence for the formation of the Schiff base through the appearance of the C=N stretching vibration and the disappearance of the N-H and C=O stretching bands of the parent amine and carbonyl compounds. uokerbala.edu.iq

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can indicate the coordination of the Schiff base to a metal ion through shifts in the absorption bands. nih.govresearchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. acs.org

Computational methods, particularly Density Functional Theory (DFT), are increasingly being employed to complement experimental data. DFT calculations can be used to optimize the geometries of the Schiff bases and their metal complexes, predict their electronic structures, and simulate their spectroscopic properties, such as IR and NMR spectra. researchgate.net These computational studies provide valuable insights into the bonding and reactivity of these compounds.

Fluoro- and Halo-Substituted Aminoethylphenols

The introduction of fluorine or other halogen atoms onto the phenolic ring of aminoethylphenol derivatives can significantly alter their physicochemical properties. Halogenation can influence factors such as lipophilicity, electronic effects, and metabolic stability. The synthesis of such compounds often involves the use of halogenated starting materials or specific halogenation reactions.

For instance, the preparation of various halogen-containing 4-aminophenols has been described, including 4-Amino-2,3-difluorphenol, 4-Amino-2,5-difluorphenol, and 4-Amino-2,6-difluorphenol. google.com The synthesis of fluorinated pyrazolyl-substituted nitronyl nitroxide radicals has also been reported, starting from 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde. mdpi.com The presence of fluorine can enhance lipophilicity and in vivo uptake. beilstein-journals.org The synthesis of halo-substituted hydroxybenzyl-amines has been achieved, and these compounds have shown secretolytic activity. google.com

Other Alkyl and Aryl Substitutions on the Phenolic Ring

Beyond halogenation, the phenolic ring of (S)-2-(1-Aminoethyl)-4-methylphenol can be modified with a variety of other alkyl and aryl substituents. These substitutions can be used to modulate the steric and electronic properties of the ligand, influencing its coordination behavior and the properties of its metal complexes.

The synthesis of such derivatives can be achieved by starting with appropriately substituted phenols or by introducing the desired groups onto the phenolic ring at a suitable stage of the synthesis. For example, the synthesis of Schiff bases from 5-chlorosalicylaldehyde (B124248) has been reported. ekb.eg The use of 2-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde (B3330191) in the synthesis of a tripodal compound has also been described. grafiati.com These modifications allow for the creation of a diverse library of ligands with tailored properties for specific applications.

Extended Ligand Systems Incorporating Aminoethylphenol Moieties (e.g., Tripodal, Macrocyclic Ligands)

The (S)-2-(1-Aminoethyl)-4-methylphenol unit can be incorporated into larger, more complex ligand architectures, such as tripodal and macrocyclic systems. These extended ligand systems are of great interest in coordination chemistry as they can encapsulate metal ions, leading to highly stable and selective complexes.

Tripodal Ligands: These ligands typically have a central atom or group from which three arms extend, each containing a donor group. Tripodal Schiff base ligands can be synthesized by the condensation of a tripodal amine, such as tris(2-aminoethyl)amine (tren), with an appropriate aldehyde or ketone. researchgate.net For example, the synthesis of a dodecadentate tripodal Schiff base ligand has been described. grafiati.com These ligands can form well-defined coordination complexes with a variety of metal ions.

Macrocyclic Ligands: These are large, cyclic molecules containing multiple donor atoms. Macrocyclic Schiff base ligands can be synthesized through template reactions, where a metal ion directs the condensation of the precursor molecules to form the macrocyclic ring. The [2+2] cyclocondensation of 2,6-diformyl-4-methylphenol with certain diamines in the presence of a metal ion is a common method for synthesizing binuclear macrocyclic complexes. asianpubs.org The resulting macrocyclic complexes often exhibit unique structural and chemical properties due to the encapsulation of the metal ions within the ligand cavity.

Structure-Reactivity Relationship Studies of Derived Compounds

The chemical reactivity and biological interactions of (S)-2-(1-Aminoethyl)-4-methylphenol derivatives are intrinsically linked to their molecular architecture. Structure-reactivity relationship (SRR) studies investigate how modifications to the core scaffold influence the compound's behavior in chemical reactions and biological systems. These studies are crucial for fine-tuning molecular properties for specific applications, such as enhancing catalytic activity or improving selectivity in interactions with other molecules. The key structural features of (S)-2-(1-Aminoethyl)-4-methylphenol that are typically targeted for modification include the phenolic hydroxyl group, the aromatic ring, and the aminoethyl side chain.

Influence of Substituents on the Phenyl Ring

Alterations to the substituents on the phenolic ring can significantly impact the electronic environment and steric properties of the molecule, thereby influencing its reactivity.

A notable analog for comparative study is (S)-2-(1-Aminoethyl)-4-fluorophenol. The substitution of the methyl group at the C4 position with a fluorine atom introduces a strong electron-withdrawing effect. This modification enhances the acidity of the phenolic hydroxyl group, making it a better proton donor in hydrogen bonding interactions. The high electronegativity of fluorine can also influence the electron density of the entire aromatic system, which in turn affects the reactivity of the aminoethyl side chain and the phenol itself. For instance, the fluorinated analog is noted for its potential in medicinal chemistry, where its enhanced reactivity and potential for biological interactions are of interest. Comparative studies between 4-methylphenol derivatives and their fluorinated counterparts have highlighted the significant steric and electronic effects of the fluorine atom on reaction rates.

Modifications of the Aminoethyl Side Chain

The aminoethyl side chain, with its chiral center and basic amino group, is another critical determinant of the molecule's reactivity and interactions.

The primary amino group is nucleophilic and can participate in a variety of reactions, such as N-alkylation, N-acylation, and the formation of Schiff bases. These modifications can dramatically alter the steric bulk and electronic properties around the chiral center. For example, the conversion of the primary amine to a secondary or tertiary amine can influence its basicity and hydrogen bonding capacity. acs.org

A study on pyrazolo[4,3-c]pyridines demonstrated that a simple conversion of a hydroxyl group to a primary amine (-OH to –NH2) resulted in a significant increase in binding affinity in a protein-protein interaction assay. acs.org This highlights the profound impact that the amino group has on intermolecular interactions, which is a key aspect of reactivity in a biological context.